![molecular formula C44H88N2S4 B13730742 Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl- CAS No. 35318-10-6](/img/structure/B13730742.png)
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- is a complex organosulfur compound. It is known for its unique structure, which includes two thiocarbamoyl groups connected by a disulfide bridge. This compound is used in various industrial applications due to its chemical properties, such as its ability to act as a vulcanization accelerator in rubber production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- typically involves the reaction of carbon disulfide with amines. The process can be summarized as follows:
Reaction of Carbon Disulfide with Amines: Carbon disulfide reacts with primary or secondary amines to form dithiocarbamates.
Oxidation: The dithiocarbamates are then oxidized to form the disulfide bridge, resulting in the formation of Thioperoxydicarbonic diamide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Thioperoxydicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, resulting in the formation of thiols.
Substitution: The thiocarbamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamoyl derivatives.
Scientific Research Applications
Thioperoxydicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a vulcanization accelerator in rubber production.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of rubber, plastics, and other materials due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of Thioperoxydicarbonic diamide involves its interaction with various molecular targets. The disulfide bridge in the compound can undergo redox reactions, which play a crucial role in its biological and chemical activities. The thiocarbamoyl groups can interact with nucleophiles, leading to the formation of various derivatives. These interactions are essential for its function as a vulcanization accelerator and its potential biological activities.
Comparison with Similar Compounds
Tetramethylthiuram disulfide: Another thiocarbamate compound used as a vulcanization accelerator.
Tetrabutylthiuram disulfide: Similar structure but with different alkyl groups, used in rubber production.
Diethyldithiocarbamate: A related compound with different substituents, used in various industrial applications.
Uniqueness: Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- is unique due to its specific substituents, which provide distinct chemical and physical properties. Its long alkyl chains contribute to its effectiveness as a vulcanization accelerator and its potential biological activities.
Properties
CAS No. |
35318-10-6 |
|---|---|
Molecular Formula |
C44H88N2S4 |
Molecular Weight |
773.5 g/mol |
IUPAC Name |
[octadecyl(propan-2-yl)carbamothioyl]sulfanyl N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C44H88N2S4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41(3)4)43(47)49-50-44(48)46(42(5)6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41-42H,7-40H2,1-6H3 |
InChI Key |
PAHVWNRWGPYIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)SSC(=S)N(CCCCCCCCCCCCCCCCCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
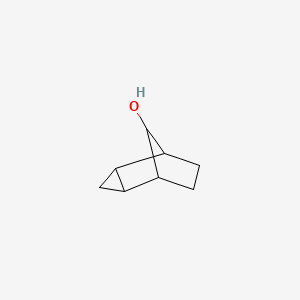
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
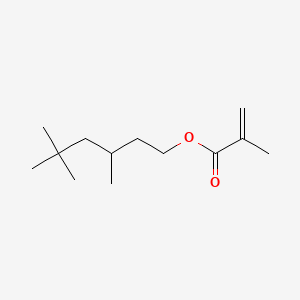
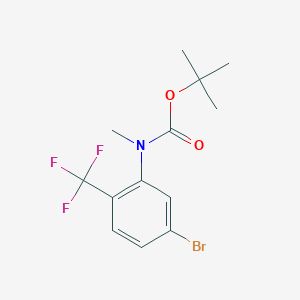
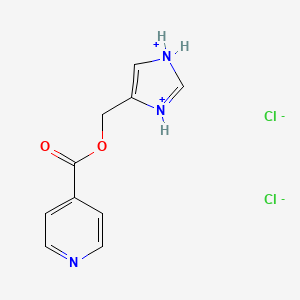
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
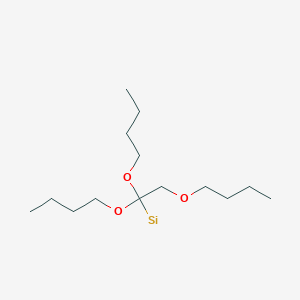
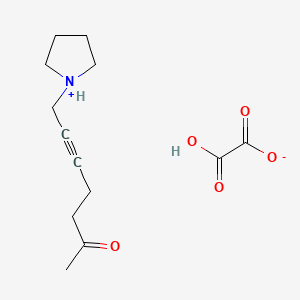
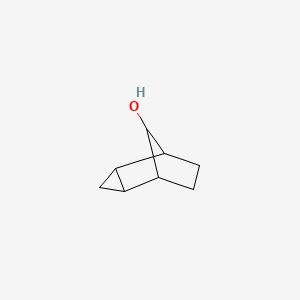
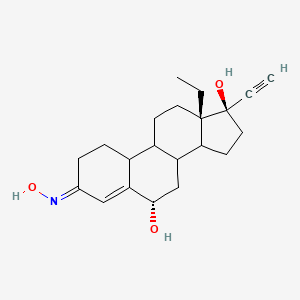
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
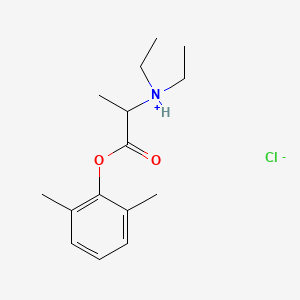
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
